Structural and Pharmacological Profiling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide
Structural and Pharmacological Profiling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide
Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Overview
In modern medicinal chemistry and agrochemical development, the rational design of small-molecule scaffolds relies heavily on fine-tuning steric bulk and electronic distribution. N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide (CAS: 519035-58-6) represents a highly specialized pharmacophore building block[1]. Characterized by a severely hindered amide bond and a highly electron-deficient aromatic system, this compound serves as a critical intermediate and screening hit in the development of antimicrobial agents, coccidiostats, and anti-inflammatory microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[2][3].
This technical guide dissects the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing a self-validating framework for its application in drug discovery pipelines.
Physicochemical Properties & Structural Causality
The utility of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is intrinsically linked to its 3D geometry. The ortho-tert-butyl group on the aniline ring introduces severe steric hindrance, restricting the rotation around the N-phenyl bond. This forces the tert-butylphenyl ring to adopt a nearly orthogonal dihedral angle relative to the amide plane. This specific conformation is highly prized for docking into deep, narrow hydrophobic pockets of target enzymes[3].
Concurrently, the 2-chloro-4-nitrobenzoyl moiety is highly electron-deficient. The nitro group at the para position and the chloro group at the ortho position withdraw electron density from the aromatic ring, making the system susceptible to subsequent nucleophilic aromatic substitutions or bioreduction pathways in biological systems[4].
Quantitative Data Summary
| Property | Value | Significance |
| Chemical Name | N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide | Standard IUPAC nomenclature |
| CAS Registry Number | 519035-58-6 | Unique identifier for chemical libraries[1] |
| Molecular Formula | C17H17ClN2O3 | Confirms elemental composition |
| Molecular Weight | 332.78 g/mol | Falls within the optimal Lipinski Rule of 5 range |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates targeted protein-ligand interactions |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Nitro O, Amide N) | Enhances aqueous solubility and binding affinity |
| Topological Polar Surface Area | ~75 Ų | Indicates good membrane permeability |
Synthetic Methodology: Anhydrous Amide Coupling
The synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide requires overcoming the reduced nucleophilicity of 2-tert-butylaniline caused by its bulky ortho substituent. Standard carbodiimide coupling (e.g., EDC/HOBt) often fails or proceeds sluggishly. Therefore, a Schotten-Baumann-inspired anhydrous nucleophilic acyl substitution using a highly reactive acyl chloride is the protocol of choice[5][6].
Step-by-Step Experimental Protocol
Objective: To achieve high-yield amide coupling while preventing the premature precipitation of the unreacted amine as a hydrochloride salt.
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Step 1: Acyl Chloride Generation React 2-chloro-4-nitrobenzoic acid with an excess of thionyl chloride (SOCl2) under reflux for 3 hours. Causality: SOCl2 acts as both the solvent and the chlorinating agent. The evolution of SO2 and HCl gases drives the reaction to completion. Excess SOCl2 is removed via vacuum distillation (bp 143°C/4 mm) to yield the highly reactive 2-chloro-4-nitrobenzoyl chloride[5].
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Step 2: Reaction Assembly Dissolve 2-tert-butylaniline (1.0 equiv) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equiv). Causality: Pyridine serves as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of the weakly nucleophilic 2-tert-butylaniline, which would otherwise halt the reaction.
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Step 3: Controlled Addition Cool the reaction vessel to 0°C using an ice bath. Slowly add a solution of 2-chloro-4-nitrobenzoyl chloride (1.1 equiv) in DCM dropwise over 30 minutes. Causality: The reaction is highly exothermic; cooling prevents the formation of unwanted side products and degradation of the acyl chloride.
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Step 4: Self-Validating Progression Monitoring Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Validation: The complete disappearance of the lower-Rf amine spot and the appearance of a new, UV-active product spot confirms the consumption of the starting materials.
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Step 5: Workup and Isolation Quench the reaction with 1M aqueous HCl to protonate and wash away residual pyridine. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted carboxylic acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield the pure benzamide.
Figure 1: Synthetic workflow for the anhydrous amide coupling of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide.
Biological Applications & Pharmacophore Relevance
The 2-chloro-4-nitrobenzamide core is not merely a structural placeholder; it is a biologically active scaffold utilized across multiple therapeutic domains.
Antimicrobial and Coccidiostat Activity
Derivatives of 2-chloro-4-nitrobenzamide exhibit pronounced antimicrobial activity against Gram-positive pathogens (e.g., Bacillus subtilis, Staphylococcus aureus)[2]. Furthermore, they have historical and ongoing relevance as veterinary coccidiostats, effectively preventing infections caused by protozoa such as Eimeria tenella[2][7]. The mechanistic causality is often linked to the bioreduction of the nitro group. Bacterial nitroreductases convert the nitro group into reactive nitroso and hydroxylamine intermediates, generating Reactive Oxygen Species (ROS) that induce membrane depolarization and subsequent bacterial cell death[4].
Anti-Inflammatory Agents (mPGES-1 Inhibition)
In modern drug discovery, the 2-chloro-4-nitrobenzamide scaffold is a critical precursor for synthesizing benzimidazole derivatives that act as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1)[3]. mPGES-1 is an inducible enzyme responsible for the terminal step of PGE2 biosynthesis, a key mediator of inflammation, pain, and fever[3]. The bulky tert-butyl group of compound 519035-58-6 provides the exact lipophilic bulk required to anchor the molecule within the hydrophobic S2 pocket of the mPGES-1 active site, competitively blocking the natural substrate (PGH2)[3].
Figure 2: Dual-pathway biological activity mapping for 2-chloro-4-nitrobenzamide derivatives.
References
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NextSDS. "N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE - Chemical Substance Information." NextSDS Database. Available at:[Link]
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Karthikeyan, M. S., et al. "Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides." Journal of the Indian Chemical Society (Zenodo), 2008. Available at:[Link]
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Niaz, H., et al. "Harmaline and its Derivatives Against the Infectious Multi-Drug Resistant Escherichia coli." Current Computer-Aided Drug Design (NIH), 2017. Available at:[Link]
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Gomez, A., et al. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." Journal of Medicinal Chemistry (ACS Publications), 2024. Available at:[Link]
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Joyner, L. P., et al. "The development of immunity against cecal coccidiosis by chicks infected with E. tenella." ResearchGate, 1963. Available at:[Link]
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PrepChem. "Synthesis of 2-chloro-4-nitrobenzoyl chloride." PrepChem Database. Available at:[Link]
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